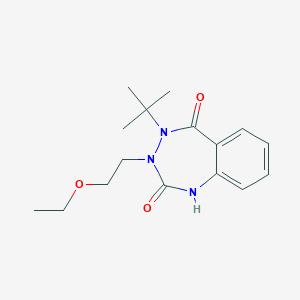
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione is a complex organic compound that belongs to the class of benzotriazepines. This compound is characterized by the presence of a tert-butyl group, an ethoxyethyl side chain, and a benzotriazepine core. Benzotriazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazepine Core: The benzotriazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain can be attached through nucleophilic substitution reactions using ethoxyethyl halides or tosylates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl side chain or the benzotriazepine core, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-butyl)-3-(2-methoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- 4-(tert-butyl)-3-(2-propoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- 4-(tert-butyl)-3-(2-butoxyethyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
Uniqueness
The uniqueness of 4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The ethoxyethyl side chain contributes to its solubility and potential interactions with biological targets.
Eigenschaften
IUPAC Name |
4-tert-butyl-3-(2-ethoxyethyl)-1H-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-5-22-11-10-18-15(21)17-13-9-7-6-8-12(13)14(20)19(18)16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPKOLNTIWCHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)NC2=CC=CC=C2C(=O)N1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2864720.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2864721.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2864722.png)
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)

![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)
![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
![1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2864734.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2864737.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)
